Cas no 1270509-53-9 (3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE)
![3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE structure](https://ja.kuujia.com/scimg/cas/1270509-53-9x500.png)
3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE 化学的及び物理的性質
名前と識別子
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- 3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE
- Benzenepropanenitrile, β-amino-2-fluoro-5-(trifluoromethyl)-
- 1270509-53-9
- N14987
-
- インチ: 1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2
- InChIKey: CEHLMQUQNUJNJX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(F)(F)F)C=C1C(CC#N)N
計算された属性
- せいみつぶんしりょう: 232.06236091g/mol
- どういたいしつりょう: 232.06236091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.332±0.06 g/cm3(Predicted)
- ふってん: 289.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 6.06±0.10(Predicted)
3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843498-1g |
3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
1270509-53-9 | 98% | 1g |
¥4313.00 | 2024-08-09 |
3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILEに関する追加情報
3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE: A Comprehensive Overview
The compound 3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE, identified by the CAS number 1270509-53-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a fluorinated aromatic ring, further substituted with an amino group and a nitrile functional group. The combination of these functional groups makes this compound a versatile building block in organic synthesis.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and material science. The presence of the trifluoromethyl group in this compound contributes to its high stability and lipophilicity, making it an attractive candidate for designing bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE involves a multi-step process that typically starts with the preparation of the aromatic precursor. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, while the amino and nitrile groups are introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling large-scale production.
In terms of applications, this compound has shown promise in the field of materials science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a component in semiconducting materials or dielectrics. Additionally, its ability to form stable complexes with metal ions has been exploited in catalysis and sensing applications.
The structural features of this compound also make it an ideal candidate for use in agrochemicals. Its ability to interact with biological systems through specific molecular recognition mechanisms has led to its investigation as a potential herbicide or insecticide. Recent research has focused on optimizing its bioavailability and reducing environmental impact, which are critical factors for its commercialization.
From a safety perspective, thorough toxicological studies have been conducted to assess the potential risks associated with this compound. These studies have demonstrated that it exhibits low acute toxicity when administered at typical exposure levels. However, long-term exposure studies are still ongoing to fully understand its impact on human health and the environment.
In conclusion, 3-AMINO-3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE represents a valuable addition to the arsenal of advanced chemical compounds available for research and industrial applications. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in diverse fields ranging from pharmaceuticals to materials science. As research continues to uncover new possibilities for this compound, its role in driving innovation across industries is expected to grow significantly.
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